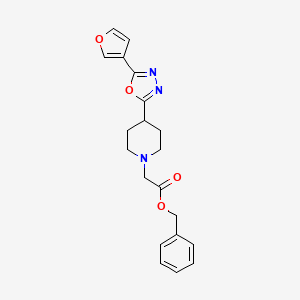

Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate

Description

Properties

IUPAC Name |

benzyl 2-[4-[5-(furan-3-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O4/c24-18(26-13-15-4-2-1-3-5-15)12-23-9-6-16(7-10-23)19-21-22-20(27-19)17-8-11-25-14-17/h1-5,8,11,14,16H,6-7,9-10,12-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAPGTTGYYRTRDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=COC=C3)CC(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

Introduction of the furan ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor.

Formation of the piperidine ring: This step involves the cyclization of an appropriate amine with a dihalide.

Esterification: The final step involves the esterification of the intermediate with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form a furanone derivative.

Reduction: The oxadiazole ring can be reduced to form an amine derivative.

Substitution: The benzyl ester group can be substituted with other nucleophiles to form different ester derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common nucleophiles include alkoxides, thiolates, and amines.

Major Products

Oxidation: Furanone derivatives.

Reduction: Amine derivatives.

Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Case Studies

In a study involving a library of 1,3,4-oxadiazole derivatives, several compounds were screened against various leukemia and melanoma cell lines. One derivative exhibited a mean GI50 value significantly lower than established drugs like bendamustine and chlorambucil, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives

| Compound Name | Cell Line Tested | GI50 Value (µM) | Comparison Drug | Comparison Drug GI50 (µM) |

|---|---|---|---|---|

| Compound A | CCRF-CEM | 2.09 | Bendamustine | 60 |

| Compound B | MDA-MB-435 | 5.5 | Chlorambucil | 52 |

| Compound C | K-562 | 3.8 | Doxorubicin | 25 |

Broad-Spectrum Activity

Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate has shown promising antimicrobial activity against various pathogens. Studies indicate that derivatives containing the oxadiazole ring exhibit significant antibacterial and antifungal properties .

Specific Findings

In one study, certain oxadiazole derivatives demonstrated stronger antibacterial effects than traditional antibiotics like ampicillin against strains such as Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, some compounds were effective against Mycobacterium bovis, suggesting potential for treating tuberculosis .

Table 2: Antimicrobial Activity of Selected Oxadiazole Derivatives

| Compound Name | Pathogen Tested | Activity Level | Reference Drug | Reference Drug Activity Level |

|---|---|---|---|---|

| Compound D | P. aeruginosa | Strong | Ampicillin | Moderate |

| Compound E | S. aureus | Strong | Amoxicillin | Moderate |

| Compound F | M. bovis | Significant | Rifampicin | High |

Neuroprotective Effects

Emerging research suggests that some oxadiazole derivatives may also possess neuroprotective properties. A study indicated that certain compounds could protect neuronal cells from oxidative stress-induced damage .

Antioxidant Potential

Research has also highlighted the antioxidant capabilities of benzyl oxadiazole derivatives. These compounds can scavenge free radicals and reduce oxidative stress markers in cellular models, which is crucial for preventing various diseases linked to oxidative damage .

Mechanism of Action

The mechanism of action of Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate involves its interaction with specific molecular targets. The furan and oxadiazole rings can participate in π-π stacking interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,3,4-Oxadiazoles

Key Observations:

- Substituent Position and Bioactivity : The target compound’s furan-3-yl group distinguishes it from LMM11 (furan-2-yl) . Substituent orientation on the furan ring can influence steric and electronic interactions with biological targets, as seen in LMM11’s antifungal efficacy.

- Linkage Groups : Unlike the benzamide (LMM5, LMM11) or thioether (6j, 6l) linkages in analogues, the target compound employs a benzyl acetate ester. This may alter pharmacokinetics, as esters often improve membrane permeability but may require metabolic activation .

- Functional Group Impact: Trifluoromethyl groups in 6j and 6l enhance fungicidal activity via increased lipophilicity and electron-withdrawing effects .

Piperidine-Containing Analogues

describes a compound with a piperidinyl group linked to a benzisoxazole, highlighting the prevalence of piperidine in bioactive molecules. However, the target compound’s piperidine is directly connected to the oxadiazole, whereas ’s structure uses a phenoxy bridge. This difference may affect conformational flexibility and binding to enzymes like thioredoxin reductase .

Biological Activity

Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate is a complex organic compound featuring multiple heterocyclic rings, notably a furan, a 1,3,4-oxadiazole, and a piperidine group. This structure contributes to its significant biological activities, particularly in the fields of anticancer and antimicrobial research.

Structural Characteristics

The compound's structural features include:

- Furan Ring : Known for its role in various biological activities.

- 1,3,4-Oxadiazole Moiety : Associated with anticancer and antimicrobial properties.

- Piperidine Group : Enhances solubility and biological activity.

Anticancer Activity

Research indicates that derivatives containing the oxadiazole moiety exhibit substantial cytotoxic effects against various cancer cell lines. The following key findings summarize the anticancer potential of this compound:

-

Mechanism of Action : The compound has shown the ability to inhibit several enzymes involved in cancer progression, including:

- Thymidylate synthase

- Histone deacetylase (HDAC)

- Topoisomerase II

- Telomerase

- Molecular Docking Studies : These studies suggest that the compound interacts favorably with proteins implicated in cancer pathways, indicating its potential as a tumor growth inhibitor .

- Cytotoxicity Data : Various studies have reported IC50 values that highlight its effectiveness against specific cancer cell lines. For instance, compounds similar to this compound have demonstrated significant cytotoxicity against MCF-7 breast cancer cells .

Antimicrobial Activity

The 1,3,4-oxadiazole ring has been linked to diverse antimicrobial activities. Key findings include:

- Broad Spectrum Activity : Compounds with the oxadiazole structure have shown effectiveness against various pathogens:

- Mechanism of Action : The inhibition of key enzymes involved in bacterial cell wall synthesis has been suggested as a primary mechanism for the antimicrobial effects of oxadiazole derivatives .

Comparative Analysis of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-(Furan-2-yl)-1,3,4-Oxadiazol | Contains furan and oxadiazole | Lacks piperidine; simpler structure |

| N-[5-(Furan-2-yl)-1,3,4-Oxadiazol]-Piperidine Derivative | Similar piperidine linkage | Different substituents on piperidine |

| 2-(Furan-Based Oxadiazole) | Furan ring present | No benzyl ester functionality |

This comparison illustrates how variations in substituents and ring structures can influence biological activity while retaining core features that enhance pharmacological potential.

Case Studies

Several case studies have explored the efficacy of this compound:

- Study on Anticancer Properties : A study conducted on MCF-7 cells demonstrated that treatment with this compound led to a marked increase in apoptotic cell death compared to control groups .

- Antimicrobial Efficacy Assessment : Another study evaluated its antibacterial properties against multidrug-resistant strains of E. coli, showing significant inhibition compared to standard antibiotics .

Q & A

Q. What synthetic strategies are optimal for preparing Benzyl 2-(4-(5-(furan-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)acetate, and how can purity be ensured?

Methodological Answer: The synthesis typically involves:

- Cyclization reactions to form the 1,3,4-oxadiazole ring, using carbazide intermediates and dehydrating agents like POCl₃ .

- Piperidine functionalization via nucleophilic substitution or coupling reactions (e.g., Buchwald–Hartwig amination) to attach the oxadiazole-furan moiety .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC (C18 column, gradient: 10–90% acetonitrile/water with 0.1% TFA) .

- Purity validation using HPLC (≥95% purity, mobile phase: methanol/sodium acetate buffer pH 4.6 ) and LC-MS to confirm molecular weight .

Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR to confirm the benzyl ester (δ 5.1–5.3 ppm for CH₂), piperidine protons (δ 2.5–3.5 ppm), and oxadiazole/furan aromatic signals .

- Mass spectrometry : High-resolution ESI-MS to verify the molecular ion ([M+H]⁺ expected at m/z ~422.16) .

- X-ray crystallography : For resolving stereochemical ambiguities in the piperidine or oxadiazole ring (e.g., single-crystal diffraction) .

- HPLC-DAD : To monitor stability under varying pH and temperature conditions .

Q. How can preliminary biological activity screening be designed for this compound?

Methodological Answer:

- Enzyme inhibition assays : Test against kinases (e.g., PI3Kα/δ) or dehydrogenases (e.g., AlaDH) using ATP-competitive binding assays .

- Antimicrobial screening : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Cellular assays : Cytotoxicity profiling (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be conducted to optimize bioactivity?

Methodological Answer:

- Substituent variation : Replace the furan-3-yl group with other heterocycles (e.g., thiophene, pyridine) to assess impact on target binding .

- Piperidine modification : Introduce substituents (e.g., methyl, fluoro) to modulate lipophilicity and pharmacokinetics .

- Oxadiazole bioisosteres : Compare with 1,2,4-triazole or thiadiazole analogs to evaluate potency .

- Computational modeling : Docking studies (AutoDock Vina) to predict interactions with PI3Kα/δ .

Q. What strategies are effective for identifying the compound’s molecular targets?

Methodological Answer:

- Affinity chromatography : Immobilize the compound on a resin to pull down binding proteins from cell lysates .

- CETSA (Cellular Thermal Shift Assay) : Detect target engagement by monitoring protein thermal stability shifts .

- Kinase profiling panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

Q. How should discrepancies in analytical data (e.g., NMR splitting, HPLC retention shifts) be resolved?

Methodological Answer:

- Dynamic NMR : Investigate rotational barriers in the piperidine or benzyl ester groups causing signal splitting .

- Chiral HPLC : Check for enantiomeric impurities using a chiral column (e.g., Chiralpak IA, hexane/isopropanol) .

- Degradation studies : Expose the compound to stress conditions (heat, light) and analyze by LC-MS to identify degradation products .

Q. What methodologies are recommended for in vitro vs. in vivo toxicity profiling?

Methodological Answer:

Q. How can contradictory bioactivity data across different assays be addressed?

Methodological Answer:

- Orthogonal validation : Confirm enzyme inhibition (e.g., PI3Kα) via orthogonal methods like SPR (surface plasmon resonance) and enzymatic kinetics .

- Cellular context analysis : Compare activity in 2D vs. 3D cell cultures or primary cells vs. immortalized lines .

- Buffer optimization : Adjust assay pH (e.g., pH 6.5 ammonium acetate buffer ) to mimic physiological conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.